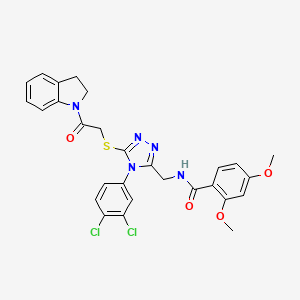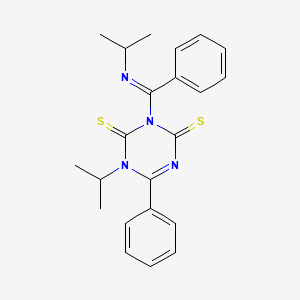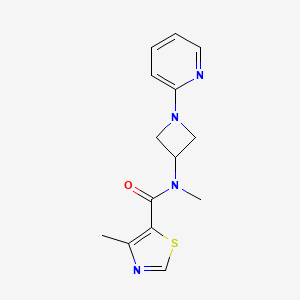
N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that incorporate multiple functional groups and heterocyclic components, such as indole, triazole, benzamide, and ether moieties. These structural features suggest the compound could exhibit interesting chemical and biological properties, warranting detailed synthesis and structural analysis.
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound often involves multi-step synthetic routes, starting from readily available substrates. Key steps might include nucleophilic substitutions, condensation reactions, and the introduction of sulfur-containing groups through thiolation reactions. The synthesis of triazole derivatives, for example, can be achieved through the [3+2] cycloaddition of azides and alkynes, a process known as the click reaction, which is highly efficient and regioselective (Kunishima et al., 1999).
Molecular Structure Analysis
Molecular structure analysis of compounds containing benzamide and triazole rings often relies on spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques allow for the determination of molecular conformation, the arrangement of functional groups, and intramolecular interactions. For instance, X-ray crystallography provides detailed insights into the molecule's geometry, confirming the presence of specific functional groups and their spatial arrangement (Saeed & Parvez, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies :
- The compound has been used as a starting material for synthesizing various novel heterocyclic compounds. Such derivatives were evaluated for their lipase and α-glucosidase inhibition activities, demonstrating potential in biochemical applications (Bekircan et al., 2015).
- Another study involved synthesizing spiro [indolin-oxadiazol] derivatives by 1,3-dipolar cycloaddition reactions. These compounds were characterized using various spectroscopic methods (Souzangarzadeh, 2016).
Cytotoxicity and Cancer Research :
- Research on 1,2,4-triazole derivatives bearing a hydrazone moiety found them to be cytotoxic against several human cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma. These compounds are more cytotoxic against the melanoma cell line, suggesting a potential role in cancer therapy (Šermukšnytė et al., 2022).
Antioxidant and Antimicrobial Activities :
- A study synthesized 1,2,4-triazole derivatives and evaluated them for their antioxidant and antimicrobial properties. Some compounds showed significant activity in these areas, highlighting their potential in pharmaceutical applications (Baytas et al., 2012).
Anti-Inflammatory Applications :
- Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory activities. This research suggests possible applications in developing new anti-inflammatory drugs (Hunashal et al., 2014).
Physicochemical Studies :
- The physicochemical properties of a novel potential antifungal compound of the 1,2,4-triazole class, containing this chemical, were determined. Such studies are crucial for understanding the pharmacological behavior of these compounds (Volkova et al., 2020).
Heterocyclic Chemistry Research :
- The compound has been used in the synthesis of novel heterocyclic compounds, which have applications in organic and medicinal chemistry. These compounds have been explored for their potential biological activities and molecular interactions (Ahmed et al., 2020).
Eigenschaften
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25Cl2N5O4S/c1-38-19-8-9-20(24(14-19)39-2)27(37)31-15-25-32-33-28(35(25)18-7-10-21(29)22(30)13-18)40-16-26(36)34-12-11-17-5-3-4-6-23(17)34/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAWKZWTHRSVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)N4CCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(3,4-dichlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489092.png)
![2-phenyl-3-(propylsulfanyl)-N~8~-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2489093.png)


![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2489097.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)

![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)
